Rosmarinic Acid Methyl Ester

Description

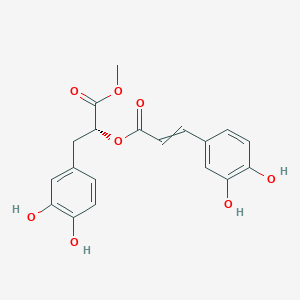

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18O8 |

|---|---|

Molecular Weight |

374.3 g/mol |

IUPAC Name |

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoate |

InChI |

InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/t17-/m1/s1 |

InChI Key |

XHALVRQBZGZHFE-QGZVFWFLSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |

Synonyms |

3'-O-(8''-Z-methylcaffeoyl)-rosmarinic acid methyl ester Clerodendranoic acid rosmarinic acid methyl este |

Origin of Product |

United States |

Biosynthesis and in Vitro Production Methodologies

Overview of Rosmarinic Acid Biosynthetic Pathways

The biosynthesis of rosmarinic acid is a nonlinear, converging pathway that integrates intermediates from two separate metabolic routes. researchgate.netresearchgate.net These two pathways, the phenylpropanoid pathway and a tyrosine-derived pathway, provide the two essential precursor molecules that are ultimately joined to form the basic structure of rosmarinic acid. researchgate.netmdpi.com The process begins with the aromatic amino acids L-phenylalanine and L-tyrosine. nih.gov L-phenylalanine enters the general phenylpropanoid pathway, while L-tyrosine initiates a parallel pathway to produce the 3,4-dihydroxyphenyllactic acid moiety of the final molecule. mdpi.comnih.gov

The journey from L-phenylalanine to a key precursor for rosmarinic acid involves a series of enzymatic steps. This branch of the pathway is responsible for producing the caffeic acid portion of rosmarinic acid.

L-phenylalanine : The starting amino acid for the phenylpropanoid pathway. researchgate.net

Cinnamic Acid : Phenylalanine is converted to cinnamic acid in the first committed step of the pathway. nih.gov

4-Coumaric Acid (p-Coumaric Acid) : Cinnamic acid is then hydroxylated to form 4-coumaric acid. nih.govplos.org

4-Coumaroyl-CoA : This activated form of 4-coumaric acid is the acyl donor for the final condensation step in the formation of the rosmarinic acid backbone. nih.govhelsinki.fi It is synthesized from 4-coumaric acid with the help of coenzyme A (CoA). plos.org

The second pathway begins with L-tyrosine and produces the acyl acceptor molecule.

L-tyrosine : This amino acid is first transaminated to form 4-hydroxyphenylpyruvic acid. plos.org

4-Hydroxyphenyllactic Acid (pHPL) : The 4-hydroxyphenylpyruvic acid is then reduced to yield 4-hydroxyphenyllactic acid (pHPL). researchgate.net In some species, this is the direct substrate for the condensation reaction, while in others, such as Salvia miltiorrhiza, it is further hydroxylated to 3,4-dihydroxyphenyllactic acid (DHPL) before condensation. mdpi.com

Phenylalanine Ammonia-Lyase (PAL) : This enzyme marks the entry point into the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. researchgate.netnih.gov PAL activity is often considered a rate-limiting step and is sensitive to various environmental stimuli. nih.govunipi.it

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the C4 position of the aromatic ring to form 4-coumaric acid. nih.govunipi.it

4-Coumarate:CoA Ligase (4CL) : This enzyme activates 4-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA. helsinki.fiunipi.it This activation is essential for the subsequent ester formation. helsinki.fi

Rosmarinic Acid Synthase (RAS) : Also known as hydroxycinnamoyl-CoA:hydroxyphenyllactate hydroxycinnamoyltransferase, RAS is a pivotal enzyme that catalyzes the esterification reaction. mdpi.comnih.gov It transfers the 4-coumaroyl group from 4-coumaroyl-CoA to the hydroxyl group of a hydroxyphenyllactate molecule (either pHPL or DHPL), forming 4-coumaroyl-4′-hydroxyphenyllactic acid. researchgate.netmdpi.com

| Enzyme | Abbreviation | Function | Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. | Phenylpropanoid |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to 4-coumaric acid. | Phenylpropanoid |

| 4-Coumarate:CoA Ligase | 4CL | Converts 4-coumaric acid to 4-coumaroyl-CoA. | Phenylpropanoid |

| Tyrosine Aminotransferase | TAT | Initiates the conversion of L-tyrosine. | Tyrosine-derived |

| Hydroxyphenylpyruvate Reductase | HPPR | Reduces 4-hydroxyphenylpyruvic acid. | Tyrosine-derived |

| Rosmarinic Acid Synthase | RAS | Forms the ester bond between the two pathway precursors. | Converging Step |

Following the formation of the initial ester by RAS, further modifications are required to produce the final rosmarinic acid molecule. These crucial hydroxylation steps are catalyzed by cytochrome P450-dependent monooxygenases (CYP450s). researchgate.net Specifically, enzymes from the CYP98A family are responsible for introducing hydroxyl groups at the 3 and 3' positions of the two aromatic rings. nih.gov

In Coleus blumei, the enzyme CYP98A14 catalyzes both the 3-hydroxylation and 3'-hydroxylation of 4-coumaroyl-4′-hydroxyphenyllactate to yield rosmarinic acid. nih.gov In other species, such as Lithospermum erythrorhizon, two distinct P450 enzymes are involved. ndl.go.jp One enzyme, CYP98A6, catalyzes the 3-hydroxylation of the coumaroyl moiety, and a separate enzyme handles the 3'-hydroxylation of the phenyllactate ring. mdpi.comndl.go.jp The precise order and specificity of these hydroxylation events can vary between plant species, representing a key point of divergence in the pathway. mdpi.comnih.gov

Enzymatic Catalysis and Key Enzymes (e.g., PAL, C4H, 4CL, RAS)

Genetic and Transcriptional Regulation of Biosynthesis

The production of rosmarinic acid is tightly regulated at the genetic and transcriptional levels. The expression of the genes encoding the biosynthetic enzymes is influenced by a variety of internal and external signals, allowing the plant to modulate production in response to its needs. unipi.it

Elicitors are compounds that trigger defense responses in plants, often leading to a significant increase in the production of secondary metabolites like rosmarinic acid. plos.org This response is a key strategy for enhancing yields in in vitro plant cell cultures.

Yeast Extract (YE) : A commonly used elicitor, YE has been shown to significantly increase rosmarinic acid accumulation in cell cultures of various plants, including Melissa officinalis and Agastache rugosa. nih.gov This increase is correlated with the up-regulation of key biosynthetic genes, including PAL, TAT, and HPPR. nih.gov In Agastache rugosa cells, YE treatment led to a 4.98 mg/g accumulation of rosmarinic acid. nih.gov

Methyl Jasmonate (MeJA) : This plant signaling molecule is a potent elicitor of the rosmarinic acid pathway. plos.org Treatment of Agastache rugosa cell cultures with 50 µM MeJA resulted in a 4.7-fold increase in rosmarinic acid content and elevated transcript levels of ArPAL, ArC4H, and Ar4CL. plos.orgnih.gov Similarly, in Salvia officinalis, MeJA application significantly increased rosmarinic acid accumulation and the expression of genes such as PAL, TAT, RAS, and CYP98A14. nih.gov

Phytohormones and mineral composition of the culture medium also play a critical role in regulating cell growth and the biosynthesis of secondary metabolites. plos.orgnih.gov

Phytohormones : Besides jasmonates, other hormones like salicylic (B10762653) acid (SA) can influence the pathway. In Salvia miltiorrhiza cell cultures, SA was shown to up-regulate the expression of TAT, PAL, and RAS, thereby enhancing rosmarinic acid production. mdpi.com The combination of different phytohormones can also have synergistic effects. mdpi.com

Microelements : Certain ions can act as abiotic elicitors. For instance, silver nitrate (B79036) (AgNO₃) treatment in Agastache rugosa cell cultures led to an increase in rosmarinic acid synthesis and a dramatic, over 50-fold increase in PAL gene expression compared to untreated controls. nih.govnih.gov The availability of macronutrients, such as nitrogen, also affects production, with nitrogen deficiency often leading to reduced cell growth and rosmarinic acid content. nih.gov

Transcript Level Induction by Elicitors

Strategies for In Vitro Production in Plant Cell Cultures

The biotechnological production of rosmarinic acid and its derivatives through plant cell cultures offers a controllable and sustainable alternative to extraction from wild plants. mdpi.com While many studies focus on optimizing the yield of rosmarinic acid (RA), the direct precursor, these strategies are fundamental for the subsequent in vitro production of its methyl ester. Rosmarinic acid methyl ester (MRA) has been identified as a metabolite in various in vitro plant cultures, often produced alongside RA. mdpi.comnih.gov Plant cell cultures, including callus, suspension, and root cultures, can accumulate these compounds in quantities significantly higher than the parent plant. mdpi.comnih.govnih.gov

Optimization of Culture Conditions for Accumulation

The composition of the culture medium and the duration of the cultivation period are critical factors that influence biomass growth and the accumulation of secondary metabolites. In vitro shoot cultures of Salvia atropatana have been shown to produce this compound. mdpi.com In these cultures, the levels of MRA remained stable between 30 and 50 days of cultivation, reaching approximately 0.28–0.29 mg/g dry weight (DW) on a Murashige and Skoog (MS) medium supplemented with growth regulators like indole-3-acetic acid (IAA) and 6-benzylaminopurine (B1666704) (BAP). mdpi.com

The manipulation of media components, such as carbon and nitrogen sources, and the addition of amino acid precursors are key strategies for enhancing yield. For instance, in cell suspension cultures of Ocimum sanctum, increasing the sucrose (B13894) concentration from a standard 3.0% to 5.0% resulted in a 2.7-fold increase in RA accumulation. biomedscidirect.com The supplementation of the medium with phenylalanine, a precursor in the RA biosynthetic pathway, at a concentration of 0.25 g/L led to a 4.1-fold higher accumulation of RA compared to non-supplemented cultures. biomedscidirect.com Similarly, studies on Satureja khuzistanica cell suspension cultures established that maximum cell biomass and RA production were achieved after 21 days in a Gamborg's B5 medium, while nitrogen deficiency significantly reduced both growth and RA content. nih.gov

The following table summarizes findings on the optimization of culture conditions for the production of rosmarinic acid, the precursor to its methyl ester.

| Plant Species | Culture Type | Key Optimization Parameter | Optimal Condition | Result on RA Yield |

| Ocimum sanctum | Cell Suspension | Sucrose Concentration | 5.0% | 2.7-fold increase. biomedscidirect.com |

| Ocimum sanctum | Cell Suspension | Phenylalanine Supplementation | 0.25 g/L | 4.1-fold increase. biomedscidirect.com |

| Salvia fruticosa | Callus Culture | Culture Duration | 5 weeks | Maximum RA yield (2.12 mg/100 mg DW). academicjournals.org |

| Satureja khuzistanica | Cell Suspension | Growth Cycle | 21 days | Peak biomass and RA production (180.0 mg/g DW). nih.gov |

Elicitation Protocols and Their Impact on Yield

Elicitation, the induction of defense responses in plant cells using specific signaling molecules, is a powerful technique to boost the production of secondary metabolites. mdpi.com Elicitors can be biotic (e.g., yeast extract) or abiotic (e.g., methyl jasmonate). These molecules trigger the plant's defense pathways, often leading to a significant upregulation of enzymes involved in the biosynthesis of compounds like rosmarinic acid. plos.orgresearchgate.net

Methyl jasmonate (MeJA) is a widely used elicitor that has proven effective in numerous plant culture systems. In cell cultures of Agastache rugosa, treatment with 50 µM MeJA led to a 4.7-fold increase in RA levels by activating the expression of key phenylpropanoid biosynthetic genes. plos.org Similarly, applying 100 µM of MeJA to Ocimum sanctum cell suspensions resulted in a dramatic 8.6-fold increase in RA accumulation. biomedscidirect.com In hairy root cultures of Lepechinia caulescens, the highest RA accumulation was achieved by eliciting the cultures with 200 µM of MeJA for 24 hours. peerj.com

Yeast extract (YE) is another effective elicitor. In Agastache rugosa cell suspensions, YE elevated RA content by 5.7-fold. academicjournals.org In Ocimum sanctum, a concentration of 0.5 g/L YE increased RA production 7-fold. biomedscidirect.com

The table below details the impact of various elicitation protocols on rosmarinic acid production in different plant cell cultures.

| Plant Species | Elicitor | Concentration | Result on RA Yield |

| Ocimum sanctum | Methyl Jasmonate (MJ) | 100 µM | 8.6-fold increase. biomedscidirect.com |

| Ocimum sanctum | Yeast Extract (YE) | 0.5 g/L | 7.0-fold increase. biomedscidirect.com |

| Agastache rugosa | Methyl Jasmonate (MeJA) | 50 µM | 4.7-fold increase. plos.org |

| Lavandula vera | Methyl Jasmonate (MeJA) | 50 µM | 2.4-fold increase. researchgate.net |

| Solenostemon scutellarioides | Methyl Jasmonate (MJ) | 50 µM | 1.7-fold increase. researchgate.net |

| Satureja khuzistanica | Methyl Jasmonate (MeJA) | 100 µM | Over 3-fold increase. mdpi.com |

Chemical Synthesis and Structural Derivatization of this compound

Chemical synthesis provides a direct and versatile route to this compound and its derivatives, bypassing the complexities of biological systems. nih.gov This approach allows for the precise modification of the molecule to produce a wide array of related compounds for further investigation.

Esterification Reactions for Methyl Ester Formation

The most direct method for producing this compound is the esterification of rosmarinic acid with methanol (B129727). One common laboratory-scale synthesis involves using coupling agents to facilitate the reaction. For example, rosmarinic acid can be treated with methanol in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylamino-pyridine (DMAP) as catalysts, with dimethylformamide (DMF) serving as the solvent. frontiersin.orgnih.gov

An alternative approach is acid-catalyzed esterification. This can be achieved by reacting rosmarinic acid with an excess of methanol, which acts as both the substrate and the solvent, in the presence of a highly acidic sulfonic resin such as Amberlyst® 15. researchgate.net This heterogeneous catalysis method allows for easier separation of the catalyst from the reaction mixture.

Synthesis of Rosmarinic Acid Alkyl Esters

The synthetic methodologies used for methyl ester formation can be readily adapted to produce a homologous series of other alkyl esters. By substituting methanol with other primary alcohols, a variety of rosmarinic acid alkyl esters have been synthesized.

Using the EDC/DMAP catalytic system, researchers have successfully synthesized ethyl, butyl, octyl, and dodecyl esters of rosmarinic acid by reacting it with ethanol, n-butanol, n-octanol, and n-dodecanol, respectively. frontiersin.orgnih.gov Similarly, the acid-catalyzed esterification method has been employed to create a broad range of esters, including butyl, octyl, dodecyl, hexadecyl, octadecyl, and eicosyl rosmarinates. researchgate.net The synthesis of propyl and hexyl esters has also been reported. researchgate.net

The following table lists various synthesized alkyl esters of rosmarinic acid and the corresponding alcohols used in their synthesis.

| Alkyl Ester of Rosmarinic Acid | Corresponding Alcohol |

| Methyl Ester frontiersin.orgresearchgate.net | Methanol |

| Ethyl Ester frontiersin.orgnih.gov | Ethanol |

| Propyl Ester researchgate.net | Propanol |

| Butyl Ester frontiersin.orgresearchgate.net | n-Butanol |

| Hexyl Ester researchgate.net | Hexanol |

| Octyl Ester frontiersin.orgresearchgate.net | n-Octanol |

| Dodecyl Ester frontiersin.orgresearchgate.net | n-Dodecanol |

| Hexadecyl Ester researchgate.net | n-Hexadecanol |

| Octadecyl Ester researchgate.net | n-Octadecanol |

| Eicosyl Ester researchgate.net | n-Eicosanol |

Advanced Organic Synthesis of Complex this compound Derivatives

Beyond simple alkyl esters, more complex derivatives of this compound can be created through multi-step organic synthesis. These advanced syntheses often require the use of protecting groups to selectively modify specific functional groups on the molecule. cdnsciencepub.com

An example of a complex derivative is 3'-O-(8''-Z-methylcaffeoyl)-rosmarinic acid methyl ester, which involves the acylation of the methyl ester. ontosight.ai The synthesis of such compounds is a multi-step process requiring careful strategic planning. ontosight.ai

Furthermore, novel amide derivatives have been synthesized. A patented method describes the synthesis of (S,E)-methyl 3-(3,4-dihydroxyphenyl)-2-(3-(3,4-dihydroxyphenyl)acrylamido)propanoate. google.com This complex synthesis involves coupling levodopa (B1675098) methyl ester hydrochloride with caffeic acid using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent, demonstrating an advanced approach to creating amide-based derivatives from a methyl ester precursor. google.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of rosmarinic acid methyl ester, enabling its separation from complex mixtures and the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), and Thin-Layer Chromatography (TLC) are among the most utilized techniques.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone for the quantitative analysis and purity verification of this compound. In one established method, the purity of this compound was determined to be 98.562%. nih.gov This was achieved using a system with a UV detector set at 254 nm and a gradient elution of acetonitrile (B52724) and water, where the retention time for this compound was 27.001 minutes. nih.gov

Another HPLC protocol for quantifying this compound in hydromethanolic extracts involves a mobile phase consisting of 0.05% acetic acid (solvent A) and acetonitrile (solvent B). nih.gov The gradient elution starts with 17% B, increases to 25% at 30 minutes, and further to 50% at 40 minutes, with a flow rate of 1 mL/min. nih.gov This method demonstrated good linearity across a concentration range of 0.006 to 1 mg/mL. nih.gov

Table 1: HPLC Conditions for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Purity Determined | 98.562% nih.gov | Not specified for purity |

| Mobile Phase | Acetonitrile and water nih.gov | 0.05% acetic acid and acetonitrile nih.gov |

| Detection | UV at 254 nm nih.gov | Not specified |

| Flow Rate | 1 mL/min nih.gov | 1 mL/min nih.gov |

| Retention Time | 27.001 min nih.gov | Not specified |

| Concentration Range | Not specified | 0.006 to 1 mg/mL nih.gov |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Protocols

For enhanced sensitivity and selectivity, UHPLC-MS/MS methods are employed. One such method utilizes a Shimadzu LC-30AD system coupled with an Applied Biosystems Sciex 4500 triple quadrupole MS/MS system. nih.gov The separation is performed on an ACQUITY UPLC BEH C18 column. nih.gov The mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run with a gradient elution at a flow rate of 0.3 ml/min. nih.gov This technique is particularly useful for analyzing biological samples. nih.gov

Another UHPLC-MS/MS approach for analyzing rosmarinic acid esters involves a Waters Acquity I-Class UHPLC system with a Waters BEH C18 column. frontiersin.org The elution is performed at a flow rate of 0.3 ml/min with detection at 330 nm. frontiersin.org This method determined the purity of synthesized this compound to be 98.68%. frontiersin.org

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

TLC and HPTLC are valuable for rapid analysis and screening. For the determination of rosmarinic acid, a related compound, HPTLC methods have been developed using precoated silica (B1680970) gel 60 F254 aluminum plates. rjptonline.org A common mobile phase for rosmarinic acid is toluene: ethyl acetate: formic acid (4:5:1), with detection at 330 nm. rjptonline.org In one study, the Rf value for rosmarinic acid was found to be 0.55. rjptonline.org Another HPTLC method for analyzing Salvia species used a mobile phase of toluene: ethyl acetate: formic acid (5:4:1) with densitometric detection at 330 nm. researchgate.net These methods can be adapted for the analysis of its methyl ester.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy provides comprehensive structural details. The ¹H-NMR and ¹³C-NMR spectra are crucial for identifying the specific protons and carbons in the molecule.

The ¹H-NMR spectrum of this compound in CD₃OD shows characteristic signals. nih.govmdpi.com For instance, a singlet at 3.67 ppm corresponds to the three protons of the methyl ester group (OCH₃). nih.govmdpi.com Other key signals include doublets for the vinylic protons H-7 and H-8, and signals for the aromatic protons of the two phenyl rings. nih.govmdpi.com Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are used to confirm the connectivity between protons and carbons, further solidifying the structural assignment. mdpi.comresearchgate.net

Table 2: ¹H-NMR Spectral Data for this compound (500 MHz, CD₃OD)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-7 | 7.53 | d | 15.5 |

| H-2 | 7.03 | d | 2.0 |

| H-6 | 6.95 | dd | 8.0, 2.0 |

| H-5 | 6.77 | d | 8.0 |

| H-2′ | 6.69 | d | 2.0 |

| H-5′ | 6.68 | d | 8.0 |

| H-6′ | 6.55 | dd | 8.0, 2.0 |

| H-8 | 6.24 | d | 16.0 |

| H-8′ | 5.17 | dd | 8.0, 5.4 |

| OCH₃ | 3.67 | s | |

| H-7′a | 3.03 | dd | 14.2, 5.4 |

| H-7′b | 3.00 | dd | 14.2, 8.0 |

| Data from So et al., 2018. nih.govmdpi.com |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact molecular formula of this compound. This technique provides highly accurate mass measurements, typically with errors of less than 5 ppm, which helps to confirm the elemental composition. frontiersin.org For instance, the structure of synthesized rosmarinic acid alkyl esters, including the methyl ester, has been confirmed using a Q Exactive Orbitrap MS system, which provides a resolution of 70,000 FWHM. nih.govfrontiersin.org

Other Specialized Analytical Approaches

The characterization and quantification of this compound can be accomplished using a variety of sophisticated analytical techniques. Beyond mainstream methods, specialized approaches such as capillary electrophoresis and electrochemical detection offer unique advantages in terms of sensitivity, selectivity, and speed.

Capillary Electrophoresis

Capillary Electrophoresis (CE) represents a powerful separation technique for the analysis of natural products. nih.gov The primary modes utilized for the analysis of related compounds are Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). nih.gov

While extensive research has been conducted on the analysis of the parent compound, rosmarinic acid, using CE, specific documented methods for the direct analysis of this compound are not widely available in the reviewed scientific literature. However, the principles of CE suggest its applicability. In CZE, the separation is based on the differential migration of ions in an electric field. For related compounds like rosmarinic acid, borate (B1201080) buffers are commonly employed as the background electrolyte. nih.govmdpi.com For instance, a method for the separation of rosmarinic acid utilizes a 40 mM borate buffer at pH 9.6. mdpi.com

MEKC, a hybrid of electrophoresis and chromatography, is particularly suited for the separation of neutral and charged molecules and would likely be an effective technique for this compound. This method introduces micelles into the buffer solution, which act as a pseudostationary phase, allowing for differential partitioning of analytes. core.ac.uk Additives such as cyclodextrins can be incorporated into the buffer to enhance separation selectivity for complex mixtures. nih.gov

For the qualitative analysis of similar antioxidant compounds in complex matrices like plant extracts, Capillary Electrophoresis-Mass Spectrometry (CE-MS) has been successfully employed. nih.gov A reported method for analyzing rosemary extracts utilized a 40 mM ammonium (B1175870) acetate/ammonium hydroxide (B78521) buffer at pH 9 with a sheath liquid of 2-propanol-water. nih.gov This approach allows for both separation and structural confirmation of the analytes.

Given the structural similarity to rosmarinic acid, it is anticipated that similar CE and MEKC methods would be applicable to this compound, likely requiring optimization of buffer composition, pH, and any additives to achieve baseline separation from other sample components.

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and selective alternative for the quantification of electroactive compounds like this compound. These techniques are based on the oxidation or reduction of the analyte at an electrode surface, with the resulting current being proportional to its concentration. The electroactivity of this compound is attributed to its catechol moieties, which are readily oxidizable. mdpi.com

Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been developed for the analysis of the closely related rosmarinic acid, and these methods are, in principle, applicable to its methyl ester. mdpi.com The choice of electrode material and modification is crucial for enhancing the sensitivity and selectivity of the detection.

Research has demonstrated the use of different types of electrodes for the determination of rosmarinic acid, which provide a basis for the potential analysis of its methyl ester. These include:

Pencil Graphite Electrode (PGE): A disposable and cost-effective option that has shown good sensitivity for rosmarinic acid detection. nih.gov

Glassy Carbon Electrode (GCE): A common electrode material that can be modified to improve performance. For instance, modification with poly(o-phenylenediamine) and platinum nanoparticles has been shown to enhance the signal for rosmarinic acid. mdpi.com

Carbon Paste Electrode (CPE): These electrodes can be modified with various materials, such as biomimetic complexes or enzymes like laccase, to create highly specific biosensors. mdpi.comthieme-connect.com

Screen-Printed Carbon Electrode (SPCE): These disposable electrodes can be modified with materials like graphene oxide and peptides to achieve very low detection limits. nih.gov

The table below summarizes the performance characteristics of various electrochemical sensors developed for the detection of the parent compound, rosmarinic acid. It is anticipated that similar performance could be achieved for this compound with appropriate method optimization.

Table 1: Performance Characteristics of Electrochemical Sensors for Rosmarinic Acid Detection

| Electrode Type | Analytical Technique | Linear Range (M) | Limit of Detection (LOD) (M) |

|---|---|---|---|

| Pencil Graphite Electrode (PGE) | DPV | 1.0 x 10⁻⁸ - 1.0 x 10⁻⁵ | 7.93 x 10⁻⁹ |

| Glassy Carbon Electrode (GCE) | SWSV | 3.0 x 10⁻⁹ - 1.5 x 10⁻⁶ | 1.8 x 10⁻⁹ |

| Graphene Oxide-Peptide/SPCE | CV | 1.0 x 10⁻⁷ - 3.2 x 10⁻⁶ | 9.66 x 10⁻⁸ |

Data sourced from multiple studies on rosmarinic acid. nih.govnih.govresearchgate.netrsc.org

Biological Activities and Mechanistic Investigations in Pre Clinical Models

Antioxidant Properties and Oxidative Stress Modulation

Rosmarinic acid methyl ester has demonstrated notable antioxidant capabilities, which are attributed to its chemical structure and ability to interact with reactive molecules within biological systems.

Free Radical Scavenging Mechanisms

The antioxidant activity of rosmarinic acid and its esters, including the methyl ester, is linked to their capacity to scavenge free radicals. This action is largely due to the presence of phenolic hydroxyl groups and a large conjugated system in their molecular structure. rsc.org These features allow the molecule to donate a hydrogen atom to neutralize highly reactive radicals, thereby preventing them from causing cellular damage. rsc.org Studies have shown that rosmarinic acid and its derivatives are effective in scavenging various free radicals, contributing to their protective effects against oxidative stress. scispace.comrestorativemedicine.orgresearchgate.net

Protection Against Biomembrane Peroxidative Damage

Pre-clinical evidence suggests that rosmarinic acid and its esters can protect biological membranes from peroxidative damage. scispace.com Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular injury. nih.gov this compound's ability to penetrate lipid bilayers allows it to effectively protect these membranes against oxidation without altering their structure. nih.gov This protective effect has been observed in various models, including the inhibition of lipid peroxidation in liposomes and animal tissues. nih.govresearchgate.net

Inhibition of Reactive Oxygen Species (ROS) Generation In Vitro

This compound has been shown to inhibit the generation of reactive oxygen species (ROS) in cellular models. researchgate.netresearchgate.net For instance, in H2O2-treated BNLCL2 cells, it significantly inhibited the activity of ROS. researchgate.net The compound's ability to reduce intracellular ROS levels is a key aspect of its antioxidant properties. researchgate.net This inhibition of ROS production contributes to the protection of cells from oxidative damage and subsequent cell death. scispace.comrestorativemedicine.orgresearchgate.net

Anti-inflammatory Effects and Immunomodulation

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory and immunomodulatory activities by targeting key signaling pathways and mediators involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediator Production (e.g., NO, PGE2, COX-2)

A key anti-inflammatory action of this compound is the inhibition of pro-inflammatory mediator production. Studies have demonstrated its ability to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with a reported IC50 value of 14.25 µM. nih.govnih.gov This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net While rosmarinic acid has been shown to inhibit cyclooxygenase-2 (COX-2) expression, its methyl ester did not show the same effect in LPS-treated RAW 264.7 cells. nih.gov However, other research indicates that rosmarinic acid can reduce the production of prostaglandin (B15479496) E2 (PGE2) and COX-2. mdpi.comacs.org

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Effect | Cell Line | Inducer | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | Inhibition (IC50: 14.25 µM) | RAW 264.7 | LPS | nih.govnih.gov |

| iNOS | Inhibition of expression | RAW 264.7 | LPS | nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition (by Rosmarinic Acid) | RAW 264.7 | LPS | mdpi.comacs.org |

| COX-2 | No inhibition | RAW 264.7 | LPS | nih.gov |

| COX-2 | Inhibition (by Rosmarinic Acid) | RAW 264.7 | LPS | acs.org |

Modulation of NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are also mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov this compound has been found to suppress the activation of NF-κB in LPS-stimulated macrophages. nih.govnih.gov This suppression, in turn, leads to a reduction in the production of various pro-inflammatory cytokines, including interleukin (IL)-1β and IL-6. nih.gov The modulation of the NF-κB pathway appears to be a central mechanism by which rosmarinic acid and its derivatives exert their anti-inflammatory effects. mdpi.comnih.gov

Suppression of MyD88-Dependent and -Independent Pathways

Research has shown that this compound can inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. nih.gov This inhibitory effect is attributed to its ability to suppress both Myeloid Differentiation Primary Response 88 (MyD88)-dependent and -independent signaling pathways. nih.govnih.gov The MyD88-dependent pathway is a critical signaling cascade initiated by Toll-like receptors (TLRs) upon recognition of pathogen-associated molecular patterns like LPS. nih.gov By downregulating these pathways, RAME effectively curtails the expression of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, and IL-10. nih.govnih.gov This suggests that RAME's anti-inflammatory properties are, in part, due to its intervention in these key innate immunity signaling cascades. nih.gov

Induction of Heme Oxygenase-1 (HO-1) Expression

In concert with its suppression of pro-inflammatory pathways, this compound actively induces the expression of Heme Oxygenase-1 (HO-1). nih.govnih.gov HO-1 is an antioxidant enzyme known for its cytoprotective and anti-inflammatory functions, which include the inhibition of NO production. nih.govmdpi.com The induction of HO-1 by RAME is mediated through the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular antioxidant response. nih.govnih.gov Studies have demonstrated that inhibiting HO-1 activity reverses the suppression of NO production caused by RAME, confirming the crucial role of HO-1 induction in its anti-inflammatory mechanism. nih.gov This dual action—suppressing pro-inflammatory signals while simultaneously boosting a key anti-inflammatory and antioxidant enzyme—highlights a comprehensive mechanism of action. nih.govnih.gov

Anticancer Activities: Cellular and Molecular Mechanisms

This compound has emerged as a compound of interest for its potential therapeutic effects against various cancers, including cervical, ovarian, breast, and glioblastoma. nih.govresearchgate.netnih.gov Its anticancer activities are attributed to several distinct cellular and molecular mechanisms.

Induction of Apoptosis Pathways (Caspase Activation, Bcl-2/Bax Modulation)

RAME has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines. In cervical cancer cells, treatment with RAME promotes apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of this process. researchgate.net This induction of apoptosis is a key factor in its anti-tumor effect, particularly when used in combination with conventional chemotherapy agents like cisplatin (B142131) in resistant cervical cancer cells. researchgate.net Similarly, in triple-negative breast cancer (TNBC) cells, RAME treatment leads to a significant increase in the expression of genes related to apoptosis. febscongress.org However, it is noteworthy that in certain ovarian cancer cell lines, the observed inhibition of cell migration and invasion by RAME was not linked to the induction of apoptosis, suggesting its mechanisms can be cell-type specific. nih.gov

Inhibition of Cancer Cell Proliferation In Vitro

A fundamental aspect of RAME's anticancer profile is its ability to inhibit the proliferation of cancer cells. In studies involving the triple-negative breast cancer cell line MDA-MB-231, RAME significantly inhibited clonogenic survival in a dose- and time-dependent manner. febscongress.org Further research on glioblastoma cell lines (T98 and U87) demonstrated that Methyl Rosmarinate (B7790426), another name for RAME, significantly and dose-dependently decreased cell viability and proliferation. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Key Findings |

| MDA-MB-231 | Triple-Negative Breast Cancer | Significantly inhibited clonogenic survival. febscongress.org |

| T98 | Glioblastoma | Significantly decreased cell viability and proliferation. nih.gov |

| U87 | Glioblastoma | Significantly decreased cell viability and proliferation. nih.gov |

Cell Cycle Arrest at Specific Phases (e.g., G0/G1, S, SubG0)

RAME has been found to interfere with the cancer cell cycle, forcing a halt at specific checkpoints. This arrest prevents the cells from dividing and proliferating. In the MDA-MB-231 breast cancer cell line, treatment with RAME resulted in cell cycle arrest at the SubG0 phase, which is indicative of apoptosis. febscongress.org More detailed analysis in glioblastoma cells revealed that RAME induces cell cycle arrest at different phases depending on the cell line. nih.gov In U87 glioblastoma cells, it caused an accumulation of cells in the subG0 and S phases, while in T98 cells, the arrest occurred in the subG0 and G2/M phases. nih.gov

Table 2: Effect of this compound on Cell Cycle Progression

| Cell Line | Cancer Type | Phase of Cell Cycle Arrest |

| MDA-MB-231 | Triple-Negative Breast Cancer | SubG0 febscongress.org |

| U87 | Glioblastoma | SubG0 and S nih.gov |

| T98 | Glioblastoma | SubG0 and G2/M nih.gov |

Suppression of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. RAME has demonstrated a potent ability to inhibit these processes. In ovarian cancer cells, RAME suppressed migration and invasion in a dose-dependent manner by inhibiting the expression of Forkhead Box M1 (FOXM1) and its target genes. nih.govnih.gov Similarly, in triple-negative breast cancer cells, RAME inhibited cell migration and invasion by modulating the epithelial-mesenchymal transition (EMT), a key process in metastasis. febscongress.org This was achieved by downregulating mesenchymal markers like N-cadherin and upregulating epithelial markers. febscongress.org Studies on glioblastoma cells also confirmed that RAME significantly reduces cell migration. nih.gov

Reversal of Chemotherapy Resistance (e.g., Cisplatin)

This compound (RAME) has demonstrated potential in overcoming chemotherapy resistance in preclinical cancer models. nih.govnih.gov In the context of ovarian cancer, co-treatment with RAME and the chemotherapy drug cisplatin has been shown to be effective against cisplatin-resistant cancer cells. nih.gov This effect is achieved by inhibiting the expression of Forkhead box M1 (FOXM1) and its associated target genes, which ultimately leads to apoptosis in these resistant cells. nih.gov The upregulation of FOXM1 has been previously linked to cisplatin resistance in various cancer cells. nih.gov By downregulating FOXM1, RAME helps to re-sensitize the resistant ovarian cancer cells to cisplatin. nih.govnih.gov

Furthermore, in cervical cancer, RAME has been identified as a novel inhibitor of S6K1. researchgate.net The combination of RAME and cisplatin has been observed to significantly enhance the anti-tumor effect in cisplatin-resistant cervical cancer cells. researchgate.net This synergistic effect is attributed to the inhibition of the mTOR/S6K1 signaling pathway, which in turn promotes autophagy and apoptosis. researchgate.net These findings suggest that RAME could be a promising therapeutic agent for patients with cisplatin-resistant tumors, particularly in ovarian and cervical cancers. nih.govresearchgate.net

Targeting Specific Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK, FOXM1, Nrf2/ARE, S6K1, miR-506/MMP2/16, IL-6/STAT3, ERK)

This compound (RAME) has been shown to exert its anti-cancer effects by modulating various signaling pathways.

PI3K/AKT/mTOR Pathway: While direct studies on RAME and the PI3K/AKT/mTOR pathway are limited, research on its parent compound, rosmarinic acid (RA), indicates that it suppresses this pathway in hepatocellular carcinoma and glioma cells. nih.govfrontiersin.org This suggests a potential mechanism for RAME's anti-tumor activity.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another target. In non-small cell lung cancer, RA, the parent compound of RAME, has been shown to reverse cisplatin resistance by activating the MAPK signaling pathway, specifically the JNK/c-Jun cascade. mdpi.comnih.gov

FOXM1: A key target of RAME in ovarian cancer is the transcription factor Forkhead box M1 (FOXM1). nih.govnih.gov RAME treatment effectively inhibits the expression of FOXM1 and prevents its binding to the promoters of its target genes. nih.gov This inhibition of FOXM1 is crucial for RAME's ability to suppress migration, invasion, and reverse cisplatin resistance in ovarian cancer cells. nih.govnih.gov

S6K1: In cervical cancer, RAME acts as a novel inhibitor of Ribosomal protein S6 kinase B1 (S6K1). researchgate.net It effectively reduces the activation of S6K1 mediated by mTOR and its kinase activity by disrupting the interaction between S6K1 and mTOR. researchgate.net This inhibition leads to increased autophagy and apoptosis in cervical cancer cells. researchgate.net

IL-6/STAT3 Pathway: Studies on rosmarinic acid have shown its ability to inhibit the Warburg effect in cancer cells by downregulating the IL-6/STAT3 pathway. nih.gov

It is important to note that much of the research on specific signaling pathways has been conducted on rosmarinic acid, the parent compound of RAME. However, the demonstrated activity of RAME against key molecules like FOXM1 and S6K1 highlights its potential as a targeted anti-cancer agent. nih.govresearchgate.net

Regulation of Epithelial-Mesenchymal Transition (EMT) Markers

This compound (RAME) has been shown to modulate the epithelial-mesenchymal transition (EMT), a critical process in tumor invasion and metastasis. febscongress.org In studies on triple-negative breast cancer (TNBC) cells, RAME inhibited cell migration and invasion by regulating EMT. febscongress.org This was achieved by downregulating the mesenchymal marker N-cadherin and upregulating epithelial markers. febscongress.org

Similarly, the parent compound, rosmarinic acid (RA), has demonstrated the ability to regulate EMT in various cancer models. In colorectal cancer cells, RA treatment led to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin, snail, twist, vimentin (B1176767), and slug. nih.govmdpi.com This modulation of EMT markers by RA was associated with the activation of AMPK. nih.gov Furthermore, in pancreatic cancer cells, RA was found to lower the expression of EMT markers like vimentin and N-cadherin. mdpi.com These findings suggest that RAME, like its parent compound, can potentially inhibit cancer cell metastasis by reversing the EMT process.

Pre-clinical In Vivo Studies on Tumor Growth and Metastasis Inhibition

While specific in vivo studies focusing solely on this compound (RAME) are not extensively detailed in the provided results, the potent in vitro effects of RAME on cancer cell migration, invasion, and reversal of chemotherapy resistance suggest its potential for inhibiting tumor growth and metastasis in vivo. nih.govfebscongress.org For instance, the ability of RAME to inhibit the expression of FOXM1, a key player in metastasis, in ovarian cancer cells points towards its potential to curb tumor spread. nih.gov

Furthermore, studies on the parent compound, rosmarinic acid (RA), provide strong evidence for its anti-tumor and anti-metastatic effects in animal models. RA has been shown to inhibit lung metastasis of colorectal cancer cells in a mouse model, an effect attributed to the activation of AMPK. nih.gov In a xenograft model of non-small cell lung cancer, the combination of RA and cisplatin more effectively inhibited tumor growth compared to either treatment alone. mdpi.comnih.gov Additionally, in a tumor-bearing mouse model of hepatocellular carcinoma, RA was found to suppress tumor growth. nih.gov These in vivo findings for RA provide a strong rationale for future preclinical studies to investigate the efficacy of RAME in inhibiting tumor growth and metastasis.

Antimicrobial Spectrum and Mechanisms

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

This compound (RAME) has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.govresearchgate.net In a study evaluating compounds from Hyptis atrorubens, methyl rosmarinate exhibited the most potent inhibitory and bactericidal activity among the tested compounds, with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 0.3 mg/mL against several pathogenic bacteria. nih.govnih.govresearchgate.net

The antibacterial spectrum of RAME and its parent compound, rosmarinic acid (RA), has been investigated against various strains. While a hydromethanolic extract containing these compounds was mainly active against Gram-positive bacteria, it showed no activity against several Gram-negative bacteria from the Enterobacteriaceae family, such as Citrobacter freundii, Enterobacter aerogenes, Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Salmonella sp., and Serratia marcescens. nih.gov However, other studies have indicated that RA does possess some level of antimicrobial effect against both Gram-positive and Gram-negative bacteria, although the activity can be moderate. mdpi.com For instance, RA has shown inhibitory effects against E. coli and Staphylococcus aureus. mdpi.comnih.gov

The following table summarizes the minimum inhibitory concentrations (MIC) of Rosmarinic Acid against various bacterial strains as reported in one study. mdpi.com

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | > 250 |

| Bacillus sp. | > 500 |

| Staphylococcus epidermidis | > 500 |

| Streptococcus pyogenes | > 500 |

| Staphylococcus aureus | > 1000 |

It is important to note that the level of antibacterial activity can vary depending on the specific bacterial strain and the concentration of the compound used. mdpi.com

Antiviral and Antifungal Properties

This compound (RAME) is recognized as a natural antimicrobial agent with a spectrum of activity that includes antiviral and antifungal properties. nih.govbohrium.comencyclopedia.pub While specific studies focusing exclusively on the antiviral and antifungal mechanisms of RAME are limited in the provided search results, research on its parent compound, rosmarinic acid (RA), offers significant insights.

RA has demonstrated antiviral activity, including against the Human Immunodeficiency Virus (HIV-1). mdpi.com It has been shown to inhibit HIV-1 integrase, a crucial enzyme for viral replication. mdpi.com Furthermore, nitrated derivatives of RA have shown even stronger anti-HIV-1 activity. mdpi.com

In terms of antifungal properties, RA has been found to be effective against various fungi, including Candida albicans. nih.gov It can inhibit the formation of biofilms, which are communities of microorganisms that are often resistant to antimicrobial agents. nih.gov Studies have shown that RA can affect the formation of C. albicans biofilms in a manner that is dependent on both the concentration and the duration of exposure. nih.gov The antifungal mechanism of RA may involve disrupting mitochondrial activity and the integrity of the fungal cell membrane. bohrium.com

Synergistic Effects with Other Antimicrobial Agents

The combination of rosmarinic acid and its derivatives with existing antibiotic drugs has been explored to identify potential synergistic interactions. bohrium.commdpi.com Research has shown that these combinations can be more effective than the use of individual antibiotics alone. mdpi.com

One study investigated the synergistic potential of rosmarinic acid with amoxicillin, ofloxacin, and vancomycin (B549263) against Staphylococcus aureus. bibliomed.org The results indicated a synergistic relationship with all three antibiotics. bibliomed.org However, against methicillin-resistant Staphylococcus aureus (MRSA), synergy was observed only with vancomycin. bibliomed.org Time-kill curve analysis further substantiated these synergistic effects, demonstrating a more significant reduction in bacterial growth with the combination therapies compared to the individual agents. bibliomed.org

Furthermore, the combination of rosmarinic acid and vancomycin was found to significantly decrease the expression of Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMM), which are crucial for bacterial adhesion, in both S. aureus and MRSA. mdpi.combibliomed.org In another study, synergistic effects were reported when combining methyl rosmarinate with other active compounds, although the specific agents were not detailed. nih.govresearchgate.net

Neuroprotective Properties in Pre-clinical Models

Rosmarinic acid and its derivatives, including the methyl ester, have demonstrated promising neuroprotective capabilities in various pre-clinical models. researchgate.net These effects are largely attributed to their antioxidant and anti-inflammatory properties. researchgate.netnih.gov

Protection of Neurons from Oxidative Damage

Oxidative stress is a key contributor to neuronal damage in a variety of neurodegenerative conditions. restorativemedicine.org Rosmarinic acid has been shown to protect neurons from oxidative stress by acting as a scavenger of free radicals. restorativemedicine.orgscispace.com Studies have demonstrated that it can significantly attenuate the generation of reactive oxygen species (ROS) induced by agents like hydrogen peroxide. restorativemedicine.orgscispace.com This antioxidant activity is considered a primary mechanism for its neuroprotective effects. restorativemedicine.orgscispace.com

In cell-based models, pretreatment with rosmarinic acid has been observed to almost completely inhibit cell death induced by hydrogen peroxide in human dopaminergic cells. restorativemedicine.org Research in C6 glial cells has shown that rosmarinic acid can increase cell viability and inhibit lipid peroxidation, further highlighting its protective role against oxidative damage. mdpi.com

Attenuation of Reactive Oxygen Species-Induced Apoptotic Cell Death in Neurons

Rosmarinic acid and its methyl ester have been shown to protect against apoptotic cell death in neurons, a process often triggered by reactive oxygen species (ROS). researchgate.netscispace.com This neuroprotective effect is mediated through the modulation of key proteins involved in the apoptotic cascade. researchgate.netresearchgate.net

In human dopaminergic neuronal cells, rosmarinic acid has been found to counteract the effects of hydrogen peroxide-induced apoptosis. researchgate.net It effectively suppresses the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This modulation of the Bax/Bcl-2 ratio is a critical factor in preventing the progression of apoptosis. nih.gov Furthermore, rosmarinic acid has been shown to stimulate the antioxidant enzyme heme oxygenase-1, contributing to its anti-apoptotic and neuroprotective capabilities. researchgate.net

Studies investigating the effects of rosmarinic acid in models of Parkinson's disease have also highlighted its ability to mitigate neuronal apoptosis. mdpi.comresearchgate.net It has been observed to prevent the downregulation of the Bcl-2/Bax ratio in animal models, thereby protecting dopaminergic neurons from degeneration. nih.gov

Modulation of Neurotransmission and Behavioral Parameters in Animal Models of Neurodegenerative Diseases

Pre-clinical studies suggest that rosmarinic acid can modulate neurotransmitter systems and improve behavioral outcomes in animal models of neurodegenerative diseases. researchgate.netnih.gov

In a mouse model of Parkinson's disease induced by MPTP, treatment with rosmarinic acid was found to prevent hyperlocomotion, a characteristic behavioral impairment. nih.gov This was accompanied by an increase in dopaminergic signaling in the parkinsonian mice. nih.gov Furthermore, the study indicated that rosmarinic acid treatment also improved the monoaminergic system in healthy animals. nih.gov Analysis of gene expression in the striatum revealed an increase in MAO-A expression in the group treated with both MPTP and rosmarinic acid. nih.gov

Rosmarinic acid has also been shown to influence glutamatergic neurotransmission, which is the primary excitatory pathway in the central nervous system. nih.gov It has been found to inhibit the release of glutamate (B1630785) from rat cerebrocortical nerve terminals. nih.gov This effect is thought to be mediated through the activation of GABA-A receptors, leading to a reduction in calcium influx and the subsequent inhibition of the CaMKII/synapsin I pathway. nih.gov By modulating excessive glutamate release, rosmarinic acid may offer protection against excitotoxicity, a mechanism implicated in various neurological disorders. nih.gov

Inhibition of Amyloid-β Aggregation

The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. core.ac.uk Rosmarinic acid and its derivatives have been investigated for their ability to inhibit this process. oup.comnih.gov

In vitro studies using the Thioflavin T (ThT) assay have demonstrated that both (R)-(+)-rosmarinic acid and this compound can inhibit Aβ aggregation. oup.com The half-maximal inhibitory concentrations (IC₅₀) were determined to be 5.03 μM for (R)-(+)-rosmarinic acid and 5.44 μM for this compound, indicating no significant difference in activity between the two. oup.com This suggests that the carboxylic acid group does not play a crucial role in the inhibitory activity. oup.com The presence of the catechol moiety, particularly that of the caffeic acid component, was found to be critical for the strong inhibitory effect. oup.com

Further research involving 25 synthesized derivatives of rosmarinic acid identified compounds 16d and 19 as the most potent inhibitors of amyloid aggregation. nih.govnii.ac.jp Docking simulations have provided insights into the potential binding sites of these derivatives on the Aβ(1-42) monomer, which may aid in the design of more effective inhibitors in the future. core.ac.uknii.ac.jp

| Compound | IC₅₀ (μM) |

|---|---|

| (R)-(+)-Rosmarinic Acid | 5.03 |

| This compound | 5.44 |

Enzymatic Inhibition Relevant to Neurological Functions (e.g., GABA-T)

Rosmarinic acid has been shown to inhibit the activity of gamma-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. nih.govthegoodscentscompany.com By inhibiting GABA-T, rosmarinic acid can lead to an increase in GABA levels in the brain, which may contribute to its potential anxiolytic and neuroprotective effects. thegoodscentscompany.comresearchgate.net

In addition to GABA-T, rosmarinic acid has been found to inhibit other enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). researchgate.net One study reported IC₅₀ values for the inhibition of MAO-A, MAO-B, and COMT by rosmarinic acid as 50.1 μM, 184.6 μM, and 26.7 μM, respectively. researchgate.net The inhibition of MAO-A was found to be reversible and not time-dependent. researchgate.net

| Enzyme | IC₅₀ (μM) |

|---|---|

| MAO-A | 50.1 |

| MAO-B | 184.6 |

| COMT | 26.7 |

Effects on Lipid Metabolism and Glycemic Regulation in Pre-clinical Models

RAME and its parent compound, rosmarinic acid (RA), have been evaluated for their influence on glucose and lipid regulation. Research points towards multiple mechanisms, including enzymatic inhibition and modulation of metabolic pathways, that may contribute to these effects.

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia. The chemical modification of rosmarinic acid into its ester derivatives has been explored as a strategy to enhance its biological activities. cabidigitallibrary.orgnih.gov

Studies have investigated the α-glucosidase inhibitory potential of rosmarinic acid and its derivatives. cabidigitallibrary.orgnih.gov While specific inhibitory values for this compound are not detailed in the available research, extracts containing the parent compound, rosmarinic acid, have demonstrated notable activity. researchgate.net For instance, a rosmarinic acid extract showed significant α-glucosidase inhibitory activity with an IC₅₀ value of 0.23 ± 0.01 mg/mL. researchgate.net In another assay, rosmarinic acid itself exhibited 85.1% inhibition of the enzyme. researchgate.net Research into a series of rosmarinic acid esters, which included the methyl, propyl, and hexyl forms, found that the derivatives possess strong α-glucosidase inhibitory activity, with the hexyl ester showing greater inhibition than the well-known flavonoid, luteolin. cabidigitallibrary.orgnih.gov This suggests that the esterification of rosmarinic acid may be a viable approach to augment its α-glucosidase inhibitory effects. cabidigitallibrary.orgnih.gov

Table 1: α-Glucosidase Inhibitory Activity of Rosmarinic Acid

| Compound/Extract | Measurement | Result | Source |

| Rosmarinic Acid Extract | IC₅₀ | 0.23 ± 0.01 mg/mL | researchgate.net |

| Rosmarinic Acid | % Inhibition | 85.1% | researchgate.net |

Suppression of Lipid Accumulation In Vitro and In Vivo Animal Studies

The accumulation of lipids in non-adipose tissues is a hallmark of several metabolic disorders. The potential of rosmarinic acid and its esters to counteract this process has been examined in various models. In vitro, rosmarinic acid has been shown to reduce ethanol-induced lipid accumulation in a mouse hepatocyte cell line (AML12) and decrease triglyceride levels in a palmitate-induced steatosis model in HepG2 cells. namikkemalmedj.comrsc.org

Derivatization of rosmarinic acid into its esters, including the methyl ester, was performed to test for enhanced suppression of lipid accumulation. cabidigitallibrary.orgnih.govresearchgate.net Studies on 3T3-L1 preadipocyte cells revealed that the propyl and hexyl esters of rosmarinic acid effectively suppressed lipid accumulation, with performance superior to that of epigallocatechin gallate (EGCG), a known anti-obesity phytochemical. cabidigitallibrary.orgnih.gov This effect is attributed to the increased hydrophobicity and steric bulkiness of the ester side chains. cabidigitallibrary.orgnih.gov In animal models of nonalcoholic fatty liver disease (NAFLD), administration of the parent compound, rosmarinic acid, to high-fat diet-fed rats significantly reduced levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol. sci-hub.se Staining with Oil Red O in both in vitro and in vivo experiments visually confirmed the lipid-lowering effect of rosmarinic acid. sci-hub.se

Mechanistic studies have focused on how rosmarinic acid might influence lipid levels by modulating key metabolic pathways. Research indicates that rosmarinic acid may induce lipid metabolism by increasing fatty acid β-oxidation through the activation of carnitine palmitoyltransferase 1A (CPT1A) in an AMPK-dependent manner. glpbio.com This is a critical step in the mitochondrial breakdown of fatty acids for energy production.

Furthermore, rosmarinic acid appears to affect cholesterol homeostasis by modulating the reverse cholesterol transport (RCT) pathway. glpbio.comnih.gov This process removes excess cholesterol from peripheral tissues for transport back to the liver. Studies in high-fat diet-fed mice showed that rosmarinic acid increased the expression of hepatic cholesterol uptake receptors, including the scavenger receptor class B type 1 (SR-B1) and the low-density lipoprotein receptor (LDL-R). nih.gov Rosmarinic acid has also been reported to increase macrophage cholesterol influx by regulating the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. nih.govnih.gov

The health and function of pancreatic β-cells, which are responsible for insulin (B600854) production, are critical for maintaining glucose homeostasis. Their dysfunction and death are central to the pathology of diabetes mellitus. Rosmarinic acid has demonstrated protective effects on pancreatic β-cells in several pre-clinical models. glpbio.comnih.govtandfonline.com

In a study using streptozotocin (B1681764) (STZ)-induced diabetic rats, treatment with rosmarinic acid was found to alleviate pancreatic β-cell dysfunction and protect against glucolipotoxicity-mediated oxidative stress. glpbio.com In vitro experiments on INS-1 pancreatic β-cells showed that rosmarinic acid protected the cells from STZ-induced damage, preserving their morphology, insulin secretion capabilities, and glucose uptake. nih.gov The underlying protective mechanism appears to involve the modulation of apoptotic pathways, specifically by sustaining high levels of the anti-apoptotic protein Bcl-2 and reducing the expression of the pro-inflammatory transcription factor NF-κB. nih.gov Additionally, rosmarinic acid is a potent inhibitor of amylin amyloid formation (IC₅₀ = 200–300 nM), a process that leads to the creation of toxic protein aggregates that contribute to β-cell death in type 2 diabetes. nih.gov

Modulation of Fatty Acid Beta-Oxidation and Cholesterol Transport Pathways

Cardioprotective and Vasculoprotective Activities in Pre-clinical Studies

The cardiovascular system is another area where the biological activities of RAME have been investigated, with a particular focus on the vasculature.

The aberrant proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis and restenosis following vascular interventions. nih.gov this compound has been identified as a potent inhibitor of this process. nih.govnih.govfrontiersin.org

In comparative studies, RAME demonstrated superior anti-proliferative activity in VSMCs compared to its parent compound, rosmarinic acid, and other related molecules. nih.govnih.gov The inhibitory concentration (IC₅₀) for RAME was found to be 3.12 µM, which is significantly lower than that of rosmarinic acid (5.79 µM) and caffeic acid methyl ester (6.78 µM). nih.gov Mechanistically, RAME was shown to induce cell cycle arrest in the G₀/G₁ phase. nih.gov This is achieved by preventing the phosphorylation of the retinoblastoma protein and inhibiting the activity of cyclin-dependent kinase 2 upon stimulation with mitogens like platelet-derived growth factor (PDGF). nih.gov Furthermore, in a mouse femoral artery cuff model, RAME significantly reduced the formation of neointima, the thickened inner layer of a blood vessel that occurs after injury, confirming its anti-proliferative effects in vivo. nih.gov

Table 2: Inhibitory Effects of this compound and Related Compounds on Vascular Smooth Muscle Cell (VSMC) Proliferation

| Compound | Assay | Measurement | Result | Source |

| This compound (RAME) | Resazurin Conversion | IC₅₀ | 3.12 µM | nih.gov |

| Rosmarinic Acid (RA) | Resazurin Conversion | IC₅₀ | 5.79 µM | nih.gov |

| Caffeic Acid Methyl Ester | Resazurin Conversion | IC₅₀ | 6.78 µM | nih.gov |

Reduction of Neointima Formation In Vivo

Neointima formation, the proliferation and migration of vascular smooth muscle cells (VSMCs) leading to the thickening of the innermost layer of a blood vessel, is a key pathological process in atherosclerosis and restenosis following angioplasty. Research has identified this compound (RAME) as a potent inhibitor of this process.

In a mouse femoral artery cuff model, RAME was shown to significantly reduce neointima formation in vivo. nih.gov This inhibitory effect is attributed to its ability to suppress the proliferation of VSMCs. nih.govfrontiersin.org Mechanistically, RAME induces an accumulation of VSMCs in the G0/G1 phase of the cell cycle. nih.govfrontiersin.orgnih.gov This cell cycle arrest is associated with a reduction in the phosphorylation of the retinoblastoma protein (Rb) and the inhibition of cyclin-dependent kinase 2 (CDK2) activity in vitro. nih.govfrontiersin.orgnih.gov

Studies comparing RAME to its parent compound, rosmarinic acid (RA), and other related esters have highlighted its superior anti-proliferative activity in VSMCs. nih.govfrontiersin.orgnih.gov The improved potency of RAME is thought to be related to its increased lipophilicity, which may enhance its cell permeability. frontiersin.org

Table 1: Inhibitory Effects of this compound on Vascular Smooth Muscle Cell Proliferation and Neointima Formation

| Compound | In Vitro Activity (VSMC Proliferation) | In Vivo Activity (Neointima Formation) | Mechanism of Action |

|---|---|---|---|

| This compound (RAME) | IC₅₀ of 3.12 µM nih.gov | Significantly reduced in a mouse femoral artery cuff model nih.gov | Induces G₀/G₁ cell cycle arrest; inhibits Rb phosphorylation and CDK2 activity nih.govfrontiersin.orgnih.gov |

| Rosmarinic Acid (RA) | IC₅₀ of 5.79 µM nih.gov | Inhibits neointima formation researchgate.net | Activates Keap1-Nrf2-ARE antioxidant system researchgate.net |

| Caffeic Acid Methyl Ester | IC₅₀ of 6.78 µM nih.gov | Not specified | Not specified |

Protection Against Chemotherapy-Induced Cardiotoxicity in Animal Models

The clinical use of certain chemotherapeutic agents, such as doxorubicin (B1662922), is often limited by their cardiotoxic side effects. Research has investigated the potential of rosmarinic acid and its derivatives to mitigate this cardiac damage.

While direct studies on this compound are limited in this specific context, research on rosmarinic acid (RA) provides valuable insights. RA has demonstrated a protective effect against doxorubicin-induced cardiotoxicity in animal models. nih.govnih.govijbs.com In mice, RA pretreatment was found to alleviate doxorubicin-induced cardiac dysfunction and cardiomyocyte apoptosis. ijbs.com Mechanistically, RA appears to target cardiac fibroblasts, reducing the expression and release of Fas ligand (Fas L), a key mediator of apoptosis. ijbs.com This is achieved by suppressing the activation of the nuclear factor of activated T cells (NFAT) and metalloproteinase 7 (MMP7) expression. ijbs.com

Furthermore, in rat models, RA administration ameliorated the toxic effects of doxorubicin by improving cardiac function indices, reducing oxidative stress markers like malondialdehyde (MDA), and increasing levels of the antioxidant glutathione (B108866) (GSH). nih.gov Histological analysis also revealed a reduction in fibrosis and necrosis in the cardiac tissue of RA-treated rats. nih.gov Another study showed that RA attenuated doxorubicin-induced neurotoxicity by reducing MDA levels and increasing GSH. nih.gov

While these findings focus on rosmarinic acid, the enhanced biological activity often observed with its methyl ester derivative in other contexts suggests that RAME could also be a promising candidate for protecting against chemotherapy-induced cardiotoxicity. Further research is needed to specifically evaluate the effects of RAME in these models.

Other Investigated Biological Activities

Beyond its cardiovascular effects, this compound has been explored for a range of other biological activities, including anti-allergenic, antimelanogenic, and antidepressant-like properties.

Anti-allergenic Activity:

This compound has been shown to possess anti-allergenic properties. In a study using the RBL-2H3 mast cell line, a common model for studying mast cell degranulation in type I allergies, RAME suppressed the release of β-hexosaminidase, a marker of allergic degranulation. tandfonline.comtandfonline.com Its inhibitory concentration (IC₅₀) was determined to be 57.3 μM. tandfonline.comtandfonline.com This effect is thought to be influenced by the compound's hydrophobicity and the bulkiness of its alkyl side chain. tandfonline.comtandfonline.comnih.gov The anti-allergenic activity of rosmarinic acid esters is hypothesized to be related to the presence of 3,4-dihydroxyphenyl moieties, which may interact with the IgE/FcεRI receptor on mast cells. tandfonline.com

Antimelanogenic Activity:

This compound has demonstrated potential in regulating melanin (B1238610) production. In murine melanoma B16 cells, RAME was found to inhibit melanogenesis. This was achieved by reducing the expression of key proteins involved in the melanin synthesis pathway, including the melanocortin-1 receptor, microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins. These findings suggest that RAME may have applications as a skin-whitening agent. jst.go.jpmdpi.com

Antidepressant-like Activity:

While direct studies on the antidepressant effects of this compound are not extensively available, research on its parent compound, rosmarinic acid (RA), indicates a potential for such activity. RA has been identified as a bioactive component in several medicinal herbs with traditional uses for mood disorders. nih.govdovepress.com Animal models of depression have shown that RA possesses antidepressant-like properties. scispace.commdpi.com The proposed mechanisms for these effects include the modulation of the mitogen-activated protein kinase phosphatase-1 and brain-derived neurotrophic factor (BDNF). scienceopen.com RA has also been shown to stimulate brain catalase activity and mitigate deficits in antioxidant, inflammatory, and serotonergic pathways in stressed animals. nih.govdovepress.com Given that RAME is a derivative of RA, it is plausible that it may share or even possess enhanced antidepressant-like effects, warranting further investigation.

Table 2: Other Investigated Biological Activities of this compound

| Biological Activity | Model System | Key Findings |

|---|---|---|

| Anti-allergenic | RBL-2H3 mast cell line | Suppressed β-hexosaminidase release (IC₅₀ = 57.3 μM) tandfonline.comtandfonline.com |

| Antimelanogenic | Murine melanoma B16 cells | Inhibited melanogenesis by reducing expression of melanocortin-1 receptor, MITF, tyrosinase, and tyrosinase-related proteins |

| Antidepressant-like | Inferred from Rosmarinic Acid studies | Rosmarinic acid shows antidepressant-like effects in animal models via modulation of BDNF and other pathways nih.govdovepress.comscispace.commdpi.comscienceopen.com |

Structure Activity Relationships Sar and Impact of Chemical Modifications

Influence of Methyl Esterification on Biological Potency

The transformation of rosmarinic acid to its methyl ester derivative through esterification has been shown to significantly enhance its biological potency in various studies. This chemical modification, which involves the addition of a methyl group, can lead to increased cell permeability and, consequently, higher intracellular concentrations of the active compound. nih.govfrontiersin.org

One area where this enhanced potency is evident is in the inhibition of vascular smooth muscle cell (VSMC) proliferation. Research has indicated that rosmarinic acid methyl ester (RAME) exhibits greater anti-proliferative activity in VSMC than its parent compound, rosmarinic acid. nih.govfrontiersin.org This suggests that the methyl ester form may serve as a more effective prodrug, a medication or compound that, after administration, is metabolized into a pharmacologically active drug. nih.govfrontiersin.org

In the context of antiallergic activity, methyl esters of rosmarinic acid have demonstrated superior suppression of β-hexosaminidase release compared to the free acid form. tandfonline.com Specifically, this compound showed a significantly lower IC₅₀ value (0.06 mM) compared to rosmarinic acid (1.31 mM), indicating a more potent inhibitory effect. tandfonline.com

Furthermore, in studies related to the inhibition of amyloid-β aggregation, a process implicated in Alzheimer's disease, this compound displayed comparable activity to rosmarinic acid. oup.com This suggests that for this particular biological activity, the presence of the carboxylic acid group does not significantly influence its inhibitory effect. oup.com

Impact of Alkyl Chain Length on Bioactivity and Cell Permeability

The length of the alkyl chain in rosmarinic acid esters plays a crucial role in modulating their bioactivity and cell permeability. Studies have systematically investigated this relationship by synthesizing a series of rosmarinic acid alkyl esters with varying chain lengths, from methyl (C1) to dodecyl (C12). nih.govfrontiersin.org

Research on the inhibition of VSMC proliferation has shown that esterification with shorter alkyl chains (C1-C4) leads to a progressive decrease in the half-maximal inhibitory concentration (IC₅₀) values, indicating increased potency. nih.govfrontiersin.orgnih.gov For instance, the butyl ester of rosmarinic acid was found to have the lowest IC₅₀ of 2.84 µM. nih.govresearchgate.net However, this trend does not continue indefinitely. Esterification with longer alkyl chains, such as the dodecyl ester, resulted in cytotoxicity in in-vitro settings. nih.govfrontiersin.org

The bioavailability of rosmarinic acid is also significantly influenced by the alkyl chain length of its esters. Oral administration of rosmarinic acid esters in rats revealed that bioavailability increased with chain length up to the butyl ester (C4), which showed the highest bioavailability at 10.52%. frontiersin.orgnih.govresearchgate.net In contrast, the bioavailability of the parent rosmarinic acid was only 1.57%. frontiersin.orgnih.govresearchgate.net Longer alkyl chains, such as octyl (C8) and dodecyl (C12), led to a decrease in bioavailability. nih.govfrontiersin.org

These findings suggest that an optimal alkyl chain length exists for maximizing both the biological activity and the bioavailability of rosmarinic acid esters. For VSMC proliferation inhibition and bioavailability, a chain length of up to four carbons appears to be the most effective. nih.govfrontiersin.orgresearchgate.net

Significance of Specific Structural Moieties (e.g., Catechol) for Activity

The biological activity of rosmarinic acid and its derivatives is intrinsically linked to their chemical structure, with the catechol moiety playing a particularly significant role. A catechol group is an aromatic ring with two adjacent hydroxyl (-OH) groups. In rosmarinic acid, which is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, there are two such catechol moieties. frontiersin.org

Numerous studies have highlighted the critical importance of the catechol structure for various biological effects. For instance, the ability of rosmarinic acid derivatives to inhibit amyloid-β aggregation, a key event in Alzheimer's disease, is heavily dependent on the presence of these catechol groups. oup.comoup.com Compounds lacking one of the hydroxyl groups in the catechol ring show significantly reduced activity. oup.com This underscores the necessity of the 3,4-dihydroxy substitution for potent inhibitory effects. oup.comoup.com The antioxidant properties of these compounds are also largely attributed to the catechol phenolic hydroxyls. core.ac.uknii.ac.jp

The high free-radical-scavenging potency of related compounds like clovamide is also attributed to the presence of catechol moieties. nih.gov Research on clovamide and its derivatives has demonstrated that the presence of one or two catechol moieties is essential for potent inhibition of Aβ aggregation. nih.gov

Furthermore, in the context of antiallergic activity, the 3,4-dihydroxyphenyl moieties of rosmarinic acid and caffeic acid esters are considered essential for their binding to the cross-linked IgE/FcεRI receptor. tandfonline.com The higher inhibitory activity of rosmarinic acid esters, which possess two catechol moieties, compared to caffeic acid esters with only one, further supports this hypothesis. tandfonline.com

Comparative Analysis of this compound with Other Rosmarinic Acid Derivatives

A comparative analysis of this compound with other derivatives reveals a spectrum of biological activities influenced by specific chemical modifications.

In the context of inhibiting amyloid-β aggregation, this compound (IC₅₀ of 5.44 µM) shows activity comparable to that of (R)-(+)-rosmarinic acid (IC₅₀ of 5.03 µM). oup.com However, derivatives where a hydroxyl group in the catechol moiety is absent, such as isorinic acid (IC₅₀ of 15.15 µM) and 4-coumaroyl-3″,4″-dihydroxyphellatic acid (IC₅₀ of 27.28 µM), exhibit significantly weaker inhibitory effects. oup.com This highlights the crucial role of the intact catechol structure for this specific activity. oup.com